1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
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Overview
Description
1-{4-Chloro-2-oxabicyclo[211]hexan-1-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure It is characterized by the presence of a chlorine atom and an oxabicyclohexane ring, which contribute to its distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure. The reaction conditions often include the use of a photocatalyst and specific wavelengths of light to drive the reaction forward .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous medium
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing phenyl rings to improve solubility and bioactivity
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure and are used as bioisosteres of ortho- and meta-benzenes.
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride: Another compound with a similar bicyclic structure but different functional groups.
Uniqueness
1-{4-Chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride is unique due to the presence of the chlorine atom and the specific arrangement of the bicyclic structure.
Properties
Molecular Formula |
C6H11Cl2NO |
---|---|
Molecular Weight |
184.06 g/mol |
IUPAC Name |
(4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H10ClNO.ClH/c7-5-1-6(2-5,3-8)9-4-5;/h1-4,8H2;1H |
InChI Key |
LAUTZBLFJJSPKU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CN)Cl.Cl |
Origin of Product |
United States |
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